molecular formula C19H14F4N6O B12641350 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-

Cat. No.: B12641350
M. Wt: 418.3 g/mol
InChI Key: DXPHAPFAZQLPMH-IBGZPJMESA-N
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Description

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core, an imidazopyrazine ring, and multiple fluorine atoms. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro- involves several steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the imidazopyrazine core, which is achieved through the cyclization of α-bromoketones and 2-aminopyridines . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters. The resulting intermediate is then further functionalized to introduce the pyridinecarboxamide and fluorophenyl groups.

Chemical Reactions Analysis

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.

    Medicine: The compound shows promise as a therapeutic agent. Its interactions with molecular targets in the body could lead to the development of new drugs for treating various diseases.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro- can be compared with other similar compounds, such as:

    N-(Pyridin-2-yl)amides: These compounds share the pyridinecarboxamide core but lack the imidazopyrazine ring and fluorine atoms.

    Imidazo[1,2-a]pyrazines: These compounds contain the imidazopyrazine ring but may have different substituents.

The uniqueness of 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro- lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14F4N6O

Molecular Weight

418.3 g/mol

IUPAC Name

N-[3-[(6R)-8-amino-6-(difluoromethyl)-5H-imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C19H14F4N6O/c20-10-1-4-14(26-8-10)17(30)27-11-2-3-13(21)12(7-11)19(18(22)23)9-29-6-5-25-16(29)15(24)28-19/h1-8,18H,9H2,(H2,24,28)(H,27,30)/t19-/m0/s1

InChI Key

DXPHAPFAZQLPMH-IBGZPJMESA-N

Isomeric SMILES

C1[C@](N=C(C2=NC=CN21)N)(C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)C(F)F

Canonical SMILES

C1C(N=C(C2=NC=CN21)N)(C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)C(F)F

Origin of Product

United States

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